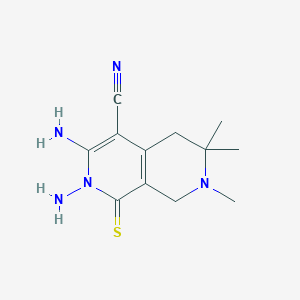

![molecular formula C16H13FN4OS B5702579 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)

2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

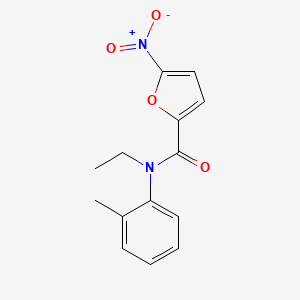

The compound “2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is known for its versatile biological activities and is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of this compound can be determined using various methods. For instance, the structures can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Aplicaciones Científicas De Investigación

Antiviral Research

Indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . The fluoro and thioxo groups within the compound could potentially interact with viral proteins, disrupting their function and offering a pathway for developing new antiviral agents.

Anti-inflammatory and Analgesic Applications

Compounds with an indole moiety have been found to possess anti-inflammatory and analgesic activities . The benzamide segment of the compound could be explored for its potential to act on inflammatory pathways, offering insights into the development of new pain management therapies.

Anticancer Potential

The indole core is a common feature in many anticancer agents. The specific structure of 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide could be investigated for its ability to bind to cancer cell receptors or enzymes, potentially leading to the development of targeted cancer therapies .

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. The compound’s molecular framework could be utilized to explore its efficacy against a range of bacterial and fungal pathogens, contributing to the field of antimicrobial drug discovery .

Antitubercular Activity

Given the biological activity of similar compounds, there is a possibility that 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide could be effective against Mycobacterium tuberculosis. Research in this area could lead to novel treatments for tuberculosis .

Antidiabetic Research

The indole scaffold is also present in compounds with antidiabetic effects. Investigating the role of this compound in glucose metabolism and insulin regulation could provide valuable insights into new antidiabetic treatments .

Direcciones Futuras

The future directions in the research and development of this compound could involve exploring its potential biological activities. Given the broad range of biological activities exhibited by triazole compounds , this compound could be studied for potential applications in various therapeutic areas.

Mecanismo De Acción

Target of Action

Compounds containing similar structures, such as imidazole and thiazole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

For instance, imidazole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

For example, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more .

Pharmacokinetics

It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, antifungal, antiviral, and antitumor effects .

Propiedades

IUPAC Name |

2-fluoro-N-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4OS/c1-21-14(19-20-16(21)23)10-5-4-6-11(9-10)18-15(22)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBDQUNYKXBKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)

![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)

![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)

![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)

![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)